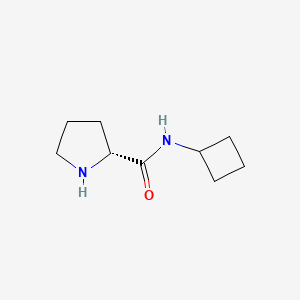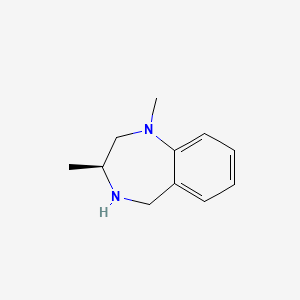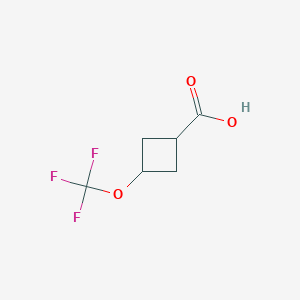
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Stereochemistry
- The synthesis of stereoisomeric cyclobutanecarboxylic acids, including compounds similar to cis-3-trifluoromethoxy-cyclobutanecarboxylic acid, involves ring-forming malonic ester cycloalkylation/saponification/decarboxylation processes, leading to cis/trans mixtures. Catalytic hydrogenation and reduction by Zn in aqueous HCl/THF offer selective routes to obtain either cis or trans acids (Dehmlow & Schmidt, 1990).
Structural Analysis
- X-ray diffraction methods have been used to determine the structure of similar cyclobutanecarboxylic acids. These studies reveal details about molecular geometry, including the puckering of the cyclobutane ring and the lengths of bonds in the molecule, which are significant for understanding the chemical behavior and potential applications (Reisner et al., 1983).
Photoreaction and Material Science Applications
- The synthesis of furfural-derived diacid via photoreaction from trans-3-(2-furyl)acrylic acid is an example of using cyclobutane ring systems in sustainable material science. The stability of these compounds under various conditions, such as thermal and sunlight exposure, suggests their utility in green chemistry and material sciences (Wang et al., 2018).
NMR Studies and Pharmaceutical Applications
- A monofluoro-substituted amino acid has been synthesized for use as a label in solid-state 19F NMR distance measurements in membrane-bound peptides. This demonstrates the potential of cyclobutane derivatives in analytical techniques and pharmaceutical research (Tkachenko et al., 2014).
Biocatalysis and Antibiotic Production
- Cis-3-hydroxypipecolic acid, a key component in the antibiotic GE81112, shows the relevance of cyclobutane derivatives in biocatalysis and antibiotic synthesis. Advances in metabolic engineering and biocatalyst systems highlight the importance of these compounds in pharmaceutical manufacturing (Hu et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
3-(trifluoromethoxy)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYACEIXYASETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2247106-27-8 | |
| Record name | 3-(trifluoromethoxy)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



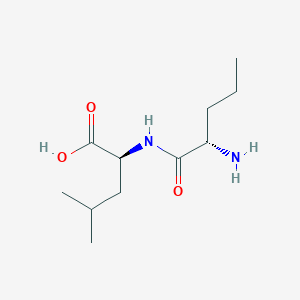

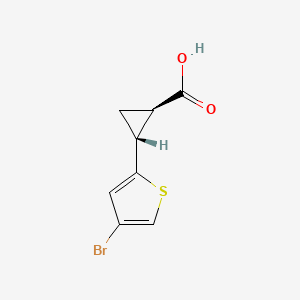
![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B1447232.png)
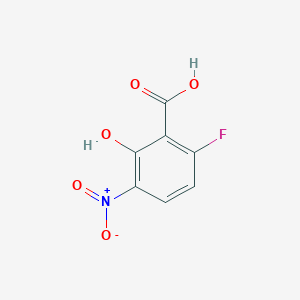
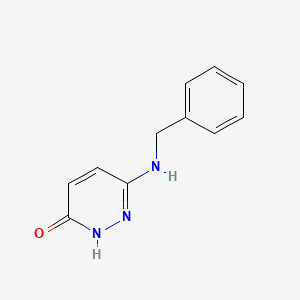
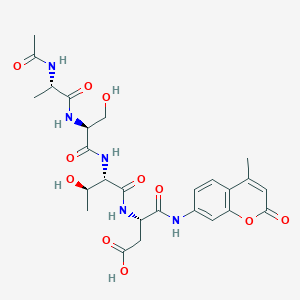
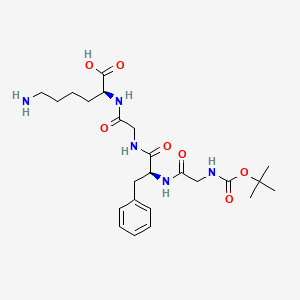
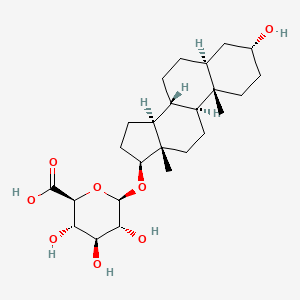
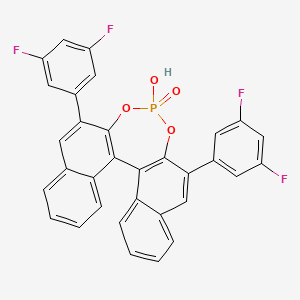
![2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B1447243.png)
